molecular formula C14H15ClN2O2 B5765091 N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5765091
M. Wt: 278.73 g/mol
InChI Key: DSCQLMNCVRSJTG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of isoxazolecarboxamide compounds, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters and ion channels. It has also been found to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have anticonvulsant properties and can reduce the severity and frequency of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to be stable under a wide range of conditions. However, the compound has limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, the compound's potential use in the treatment of cancer is an area of active research. Finally, the elucidation of the compound's mechanism of action and its effects on neurotransmitter and ion channel activity is an area of ongoing investigation.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that has significant potential for therapeutic applications. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of cancer and neurodegenerative disorders. While the compound has several advantages for lab experiments, it also has limitations that must be taken into account. Ongoing research will continue to elucidate the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 3-ethyl-5-methylisoxazole-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-6-5-8(2)11(15)7-10/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCQLMNCVRSJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

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